

"Dabigatran Impurity 13" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dabigatran Impurity 13*

Cat. No.: *B601663*

[Get Quote](#)

Dabigatran Impurity 13: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dabigatran Impurity 13**, identified as N-nitroso dabigatran etexilate. This document summarizes its chemical structure and properties, and details the analytical methodologies for its detection and quantification. This guide is intended to be a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

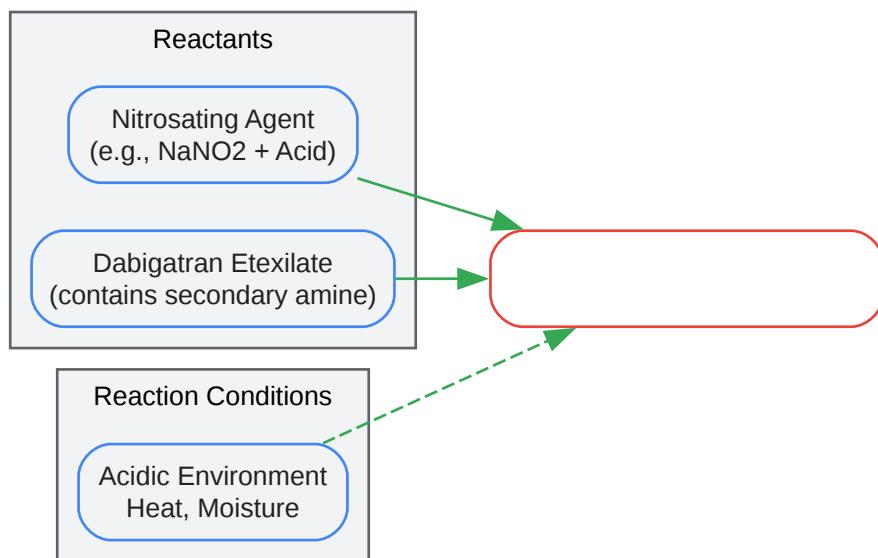
Chemical Structure and Properties

Dabigatran Impurity 13 is a nitrosamine impurity that can form during the synthesis, storage, or handling of Dabigatran Etexilate.^[1] It is formed by the reaction of the secondary amine present in the dabigatran etexilate molecule with nitrosating agents, particularly under acidic conditions.^{[1][2]}

Table 1: Chemical and Physical Properties of **Dabigatran Impurity 13** (N-nitroso dabigatran etexilate)

Property	Value	Source
Systematic Name	Ethyl 3-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate	[3]
Molecular Formula	C ₃₄ H ₄₀ N ₈ O ₆	[1][4]
Molecular Weight	656.74 g/mol	[1]
CAS Number	2892260-29-4	[1]
Appearance	Not specified in search results	
Solubility	Not specified in search results	

Below is the chemical structure of N-nitroso dabigatran etexilate.


Caption: Chemical structure of N-nitroso dabigatran etexilate.

Experimental Protocols

Synthesis of N-nitroso dabigatran etexilate

A specific, detailed experimental protocol for the synthesis of N-nitroso dabigatran etexilate is not publicly available in the reviewed literature. However, its formation is understood to occur via the nitrosation of the secondary amine in the dabigatran etexilate molecule.[1][2] This reaction generally involves the interaction of dabigatran etexilate with a nitrosating agent, such as nitrous acid (formed *in situ* from a nitrite salt and an acid), under appropriate conditions.[1]

A generalized conceptual workflow for its formation is presented below.

[Click to download full resolution via product page](#)

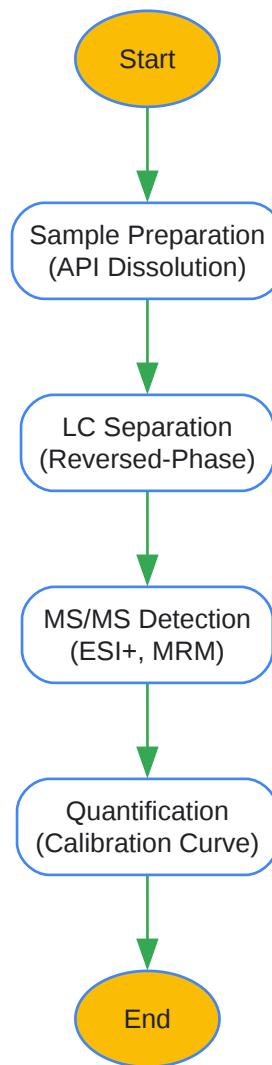
Caption: Conceptual pathway for the formation of N-nitroso dabigatran etexilate.

Analytical Method for Quantification

A sensitive and selective method for the quantification of N-nitroso dabigatran etexilate in dabigatran etexilate mesylate drug substance has been developed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).^[2]

Table 2: Summary of LC-MS/MS Analytical Method Parameters

Parameter	Condition	Source
Instrumentation	Agilent 1290 Infinity II LC coupled to Agilent 6495C Triple Quadrupole LC/MS	[2]
Column	Agilent Poroshell HPH-C18 (3 x 150 mm, 2.7 μ m)	[5]
Mobile Phase A	Ammonium trifluoroacetate and formic acid in water	[5]
Mobile Phase B	Methanol and Acetonitrile (80:20, v/v)	[5]
Flow Rate	0.6 mL/min	[6]
Injection Volume	5 μ L	[2]
Column Temperature	Not specified in search results	
Ionization Mode	Positive Electrospray Ionization (ESI+)	[2]
Detection Mode	Multiple Reaction Monitoring (MRM)	[2]
Limit of Detection (LOD)	6 pg/mL (0.0012 ppm with respect to 5 mg/mL test concentration)	[2]
Limit of Quantitation (LOQ)	10 pg/mL (0.002 ppm with respect to 5 mg/mL test concentration)	[2]
Linearity Range	10 to 1,000 pg/mL	[2]


Sample Preparation Protocol:

- Stock Solution Preparation: A stock solution of the N-nitroso dabigatran etexilate reference standard is prepared by dissolving 5 mg of the substance in 5 mL of methanol to achieve a

concentration of 1 mg/mL. This solution should be stored between 2 and 8 °C and protected from light.[2]

- Working Standard Solutions: Working standards are prepared by diluting the stock solution with a suitable diluent (e.g., a mixture of methanol and acetonitrile with pH adjustment using ammonium hydroxide) to achieve a final concentration range for the calibration curve (e.g., 0.01 to 1 ng/mL).[2]
- API Sample Preparation: 20 mg of the dabigatran etexilate API is dissolved in 4 mL of the selected diluent in a volumetric flask. The solution is then vortexed at 2,000 rpm for 10 minutes.[2]

The following diagram illustrates the general workflow for the analytical quantification of N-nitroso dabigatran etexilate.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the quantification of N-nitroso dabigatran etexilate.

Significance and Regulatory Context

Nitrosamine impurities, including N-nitroso dabigatran etexilate, are of significant concern to regulatory agencies such as the FDA and EMA due to their potential carcinogenic properties.[\[6\]](#) [\[7\]](#) As a result, strict limits are placed on the acceptable daily intake of such impurities in pharmaceutical products. The presence of N-nitroso-dabigatran has led to recalls of generic dabigatran etexilate products.[\[7\]](#) Therefore, robust and sensitive analytical methods are crucial for the monitoring and control of this impurity in both the active pharmaceutical ingredient and the final drug product to ensure patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Nitroso Dabigatran Etexilate, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. agilent.com [agilent.com]
- 3. N-Nitroso Dabigatran Etexilate | 2892260-29-4 | SynZeal [synzeal.com]
- 4. GSRS [precision.fda.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Generic Dabigatran Lots Pulled for Nitrosamine Impurity | tctmd.com [tctmd.com]
- To cite this document: BenchChem. ["Dabigatran Impurity 13" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b601663#dabigatran-impurity-13-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com